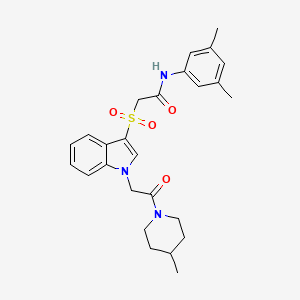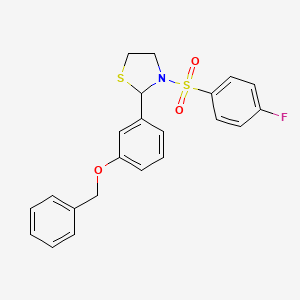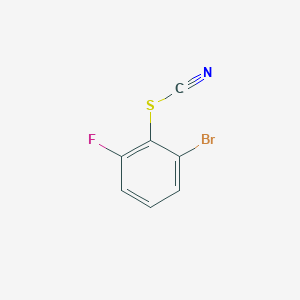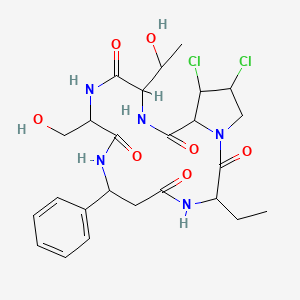![molecular formula C18H20N2O4 B2725583 Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate CAS No. 103155-85-7](/img/structure/B2725583.png)
Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate is characterized by a quinoline ring attached to a diethyl propanedioate group. The molecular weight of this compound is 328.368.Physical And Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Co-cyclization Reactions
Duckworth et al. (1996) explored the co-cyclizations of nitrogen-containing acetylenes induced by a nickel triphenylphosphine complex to give aminoindane, isoindoline, and isoindolinone derivatives, showcasing the compound's role in synthesizing complex nitrogen-containing structures. This research contributes to the development of new methods for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Duckworth et al., 1996).
Electrospray Mass Spectrometry
Harvey (2000) demonstrated the utilization of derivatives prepared from N-linked glycans by reductive amination for electrospray and collision-induced dissociation (CID) fragmentation spectra examination, indicating the compound's applicability in mass spectrometry for analyzing complex biological molecules (Harvey, 2000).
DFT Calculations and NLO Analysis
Halim and Ibrahim (2017) focused on the synthesis, DFT calculations, electronic structure, and nonlinear optical (NLO) analysis of novel heteroannulated chromone derivatives. This work highlights the importance of such compounds in understanding the electronic and optical properties of novel organic materials, which can be crucial for designing new materials for electronic and photonic applications (Halim & Ibrahim, 2017).
Synthesis of Methylene Cyclopropane-fused Chromenes
Lu, Zhang, and Miao (2020) developed a base-promoted sequential annulation method using prop-2-ynylsulfonium salts to synthesize methylene cyclopropane-fused dihydroquinolines or chromenes. This process demonstrates the compound's utility in synthesizing fused bicyclic structures with potential applications in medicinal chemistry and material science (Lu, Zhang, & Miao, 2020).
Antimicrobial Activity
Khan et al. (2013) synthesized substituted 4-hydroxyquinolines from anilines and diethyl 2-(ethoxymethylene)malonate, demonstrating potent antimicrobial activity against Helicobacter pylori. This research underscores the role of such compounds in developing new antimicrobial agents (Khan et al., 2013).
Direcciones Futuras
The future directions for research on Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate are not specified in the current literature. Given the interest in quinoline derivatives in medicinal chemistry , it is likely that further studies will explore the biological activity and potential applications of this compound.
Propiedades
IUPAC Name |
diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-4-23-17(21)14(18(22)24-5-2)11-19-16-10-12(3)20-15-9-7-6-8-13(15)16/h6-11H,4-5H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETMARNSRSOQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2725501.png)
![2-Chloro-1-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2725504.png)


![2-(3-Imidazol-1-ylpropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2725507.png)

![2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B2725510.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2725517.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2725521.png)
